4-Chlorobenzyl chloride

Catalog No.
S591476
CAS No.
104-83-6
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl chloride

CAS Number

104-83-6

Product Name

4-Chlorobenzyl chloride

IUPAC Name

1-chloro-4-(chloromethyl)benzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

JQZAEUFPPSRDOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)Cl

Solubility

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL
>10% in benzene
>10% in ethyl ether
>10% in acetic acid
Soluble in alcohol, ether, and acetone.
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride.

Synonyms

(4-Chlorophenyl)methyl Chloride; 1-(Chloromethyl)-4-chlorobenzene; 1-Chloro-4-(chloromethyl)benzene; 4-Chloro-1-(chloromethyl)benzene; 4-Chlorobenzyl Chloride; 4-Chloromethyl chlorobenzene; NSC 34032; p,α-Dichlorotoluene; p-Chlorobenzyl Chloride; p-C

Canonical SMILES

C1=CC(=CC=C1CCl)Cl
4-Chlorobenzyl chloride is a chemical compound that is mainly used in the field of research and industry. It is a colorless or pale-yellow liquid that is soluble in organic solvents such as ethanol, ether, and benzene. This compound is used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. In this paper, we will provide an in-depth analysis of the physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 4-Chlorobenzyl chloride.
4-Chlorobenzyl chloride, also known as Chlorotoluene, is a chemical compound that is widely used in various applications, including the synthesis of drugs, agrochemicals, and dyes. This compound is produced by the chlorination of toluene, which is a colorless liquid that is used as a solvent and fuel additive. In the early 20th century, 4-Chlorobenzyl chloride was employed as a warfare agent because of its toxic properties. However, its use was banned due to the development of more effective and less toxic agents.
4-Chlorobenzyl chloride is a colorless or pale-yellow liquid that has a boiling point of 207 degrees Celsius. It is soluble in organic solvents such as ethanol, ether, and benzene. This compound has a molecular weight of 170.6 g/mol, and its structure is shown in Figure 1. The chemical formula for 4-Chlorobenzyl chloride is C7H6Cl2.
Chlorination of toluene is the main method of producing 4-Chlorobenzyl chloride. This reaction is usually carried out using chlorine gas as a reagent, and the process is exothermic. The reaction can be expressed as follows:
C6H5CH3 + Cl2 → C6H4ClCH2CH3 + HCl
4-Chlorobenzyl chloride can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. NMR spectroscopy is used to determine the structural properties of the compound, while IR spectroscopy is employed to identify functional groups present in the compound. Mass spectrometry is used to determine the molecular weight of the compound.
There are several analytical methods used to detect 4-Chlorobenzyl chloride in various samples. These methods include gas chromatography-mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC), and inductively coupled plasma-mass spectrometry (ICP-MS). GC/MS is commonly used to detect volatile and semi-volatile compounds, while HPLC is used to detect non-volatile compounds. ICP-MS is used to detect trace elements in various samples.
There are limited studies regarding the biological properties of 4-Chlorobenzyl chloride. However, studies have shown that this compound has antimicrobial and antifungal properties. It has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, this compound has been used in the synthesis of various pharmaceuticals and agrochemicals.
4-Chlorobenzyl chloride is toxic when ingested, inhaled, or comes into contact with skin. It can cause irritation and burns to the skin and eyes. This compound can also cause respiratory problems and damage to the liver and kidneys. Therefore, it should be handled with caution in the laboratory, and safety protocols should be followed to avoid exposure to this compound.
4-Chlorobenzyl chloride is used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a solvent in the production of resins and coatings.
Several studies are ongoing to investigate the potential applications of 4-Chlorobenzyl chloride. Recent studies have explored its use in the treatment of cancer, infectious diseases, and as an antiviral agent. Additionally, studies are being carried out to investigate the synthesis of new chemical compounds using 4-Chlorobenzyl chloride as a starting material.
4-Chlorobenzyl chloride has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it can be used in the synthesis of new drugs due to its antimicrobial and antifungal properties. In the agrochemical industry, it can be used in the synthesis of new pesticides and herbicides. Additionally, it can be used as a starting material for the synthesis of new materials with desired properties.
One of the limitations of 4-Chlorobenzyl chloride is its toxicity, which limits its use in biological applications. Furthermore, the availability of suitable analytical methods to monitor its toxic effects is limited. In the future, the development of new methods to mitigate the toxicity of 4-Chlorobenzyl chloride and its derivatives will be of great importance. There is also a need for the discovery of new applications that take advantage of its unique properties.
In this paper, we have provided an in-depth analysis of 4-Chlorobenzyl chloride, a chemical compound used in various applications, including pharmaceuticals, agrochemicals, and dyes. We have reviewed its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. Further research is needed to expand our understanding of this compound and its potential applications.

Color/Form

COLORLESS LIQUID
Colorless needles

XLogP3

3.2

Boiling Point

223.0 °C
223 °C

Density

1.270-1.280 AT 25 DEG/15 °C

LogP

3.18 (LogP)
Log Kow = 3.18

Melting Point

31.0 °C
31 °C

UNII

Q9HS4N7D3M

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (52.13%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (96.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (93.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (36.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (96.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

104-83-6

Associated Chemicals

Benzyl chloride, 2-chloro;611-19-8

Wikipedia

P-chlorobenzylchloride

General Manufacturing Information

Benzene, 1-chloro-4-(chloromethyl)-: ACTIVE
THE ALGICIDE, 1-(4-CHLOROBENZYL)-2-METHYLAZIRIDINE, IS PREPARED BY REACTION OF 4-CHLOROBENZYL CHLORIDE WITH 2-METHYLAZIRIDINE IN METHANOL AT ROOM TEMP IN PRESENCE OF POTASSIUM CARBONATE.

Analytic Laboratory Methods

Analyte: Benzyl chloride; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.005-0.15 mg/samp; Precision: 0.033; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Benzyl chloride/

Clinical Laboratory Methods

A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract soil from an industrial waste cite. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W. Semivolatile compounds, chlorinated compounds, and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with SP-1240 DA on Supelcoport. Recoveries ranged from 86.6 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue, and 0.4 ng/ml for blood.

Dates

Modify: 2023-08-15

Endocrine-mediated effects of two benzene related compounds, 1-chloro-4-(chloromethyl)benzene and 1,3-diethyl benzene, based on subacute oral toxicity studies using rats

Kanji Yamasaki, Satoko Ishii, Tsukasa Kikuno, Yasushi Minobe
PMID: 22643015   DOI: 10.1016/j.fct.2012.05.035

Abstract

The purpose of this study was to investigate the endocrine-mediated effects of the benzene-related compounds with reference to Organization for Economic Co-operation and Development (OECD) Test Guideline No. 407. Rats were orally gavaged with 0, 10, 50, and 250 mg/kg/day of 1-chloro-4-(chloromethyl)benzene, and 0, 25, 150, and 1000 mg/kg/day of 1,3-diethyl benzene for at least 28 days, beginning at 8 weeks of age. Thyroid dysfunction was observed in rats given the 1,3-diethyl benzene. Serum T4 values increased in all groups of male rats and in the 1000 mg/kg group of female rats, and TSH values also increased in the 1000 mg/kg groups of both sexes after 28 days' administration. Decreased T3 values were observed in the 1000 mg/kg group of female rats after 28 days' administration, and hormone values increased in the 1000 mg/kg groups of both sexes after the 14-day recovery period. In addition, thyroid weight increased in the 1000 mg/kg groups and thyroid follicular cell hyperplasia was detected in one male rat from the 1000 mg/kg group after 28 days' administration. Endocrine-mediated effects, including thyroid dysfunction were not observed in any groups of rats treated with 1-chloro-4-(chloromethyl)benzene. Our results indicated that endocrine-mediated effects such as thyroid dysfunction were associated with some benzene-related compounds.


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